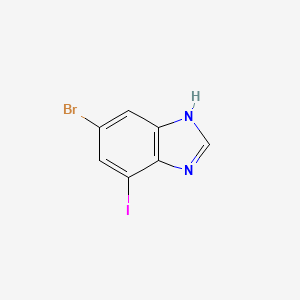

6-Bromo-4-iodobenzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-iodo-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIN2/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULARYZPZDKMXEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC=N2)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Bromo-4-iodobenzimidazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Bromo-4-iodobenzimidazole, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science. Due to the limited direct literature on this specific molecule, this document leverages established chemical principles and data from structurally analogous compounds to offer a robust predictive framework for its synthesis, properties, and applications.

Introduction: The Significance of Halogenated Benzimidazoles

The benzimidazole scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The introduction of halogen atoms, such as bromine and iodine, onto the benzimidazole core provides a powerful tool for modulating the molecule's physicochemical properties and biological activity.[3][4] Halogenation can influence lipophilicity, metabolic stability, and binding interactions with biological targets.[4]

This compound is of particular interest due to its differential halogenation. The presence of both a bromine and an iodine atom on the benzene ring offers orthogonal reactivity, enabling selective functionalization through various cross-coupling reactions. This makes it a versatile building block for the synthesis of complex molecular architectures and for the exploration of structure-activity relationships (SAR) in drug discovery programs.[5][6]

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₇H₄BrIN₂ | Based on the chemical structure. |

| Molecular Weight | 322.93 g/mol | Calculated from the atomic weights of the constituent elements. |

| Melting Point | Expected to be a solid with a relatively high melting point. | Benzimidazole itself is a solid with a melting point of 170-172 °C. Halogenation generally increases the melting point due to increased molecular weight and intermolecular interactions. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and alcohols. | The benzimidazole core imparts some polarity, while the halogen atoms increase lipophilicity.[7][8] |

| pKa | Weakly basic. | The imidazole nitrogen can be protonated, but the electron-withdrawing effects of the halogens will decrease the basicity compared to unsubstituted benzimidazole. |

| LogP | Moderately high. | The presence of two halogen atoms is expected to significantly increase the lipophilicity of the molecule. |

Table 1: Predicted Physicochemical Properties of this compound.

Proposed Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process: the synthesis of the key intermediate, 4-bromo-6-iodo-o-phenylenediamine, followed by cyclization to form the benzimidazole ring.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 4-bromo-6-iodo-o-phenylenediamine (Intermediate)

This multi-step synthesis starts from commercially available 4-bromoaniline.

-

Acetylation of 4-bromoaniline: Protect the amino group of 4-bromoaniline by reacting it with acetic anhydride to form N-(4-bromophenyl)acetamide. This directs the subsequent nitration to the ortho position.

-

Nitration: The protected aniline is then nitrated using a standard nitrating mixture (e.g., nitric acid in sulfuric acid) to introduce a nitro group at the 2-position, yielding N-(4-bromo-2-nitrophenyl)acetamide.

-

Hydrolysis: The acetyl protecting group is removed by acid hydrolysis (e.g., with hydrochloric acid) to give 4-bromo-2-nitroaniline.

-

Iodination: The 4-bromo-2-nitroaniline is then subjected to electrophilic iodination. Reagents like N-iodosuccinimide (NIS) or iodine monochloride (ICl) can be used to introduce an iodine atom at the 6-position, ortho to the amino group and meta to the nitro group, to yield 4-bromo-6-iodo-2-nitroaniline.

-

Reduction: The final step in the synthesis of the intermediate is the reduction of the nitro group to an amino group. This can be achieved using reducing agents such as tin(II) chloride in hydrochloric acid or iron powder in hydrochloric acid, to afford 4-bromo-6-iodo-o-phenylenediamine.[9]

Step 2: Cyclization to this compound

The formation of the benzimidazole ring is achieved through the condensation of the o-phenylenediamine intermediate with a one-carbon source.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-6-iodo-o-phenylenediamine in an excess of formic acid.

-

Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, the reaction mixture is cooled and the excess formic acid is neutralized with a base (e.g., sodium hydroxide solution). The crude product precipitates and can be collected by filtration. Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.[10][11]

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is weaker and therefore more reactive than the C-Br bond, allowing for selective functionalization.[5][6]

This regioselective reactivity allows for a stepwise approach to building molecular complexity:

-

Functionalization at the 4-position (Iodo): Under milder reaction conditions (e.g., lower temperatures, specific palladium catalysts and ligands), cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination can be selectively performed at the more reactive C-I bond.[12][13][14][15] This allows for the introduction of an initial substituent at the 4-position.

-

Functionalization at the 6-position (Bromo): The remaining C-Br bond can then be functionalized under more forcing conditions (e.g., higher temperatures, different catalyst/ligand systems). This enables the introduction of a second, different substituent at the 6-position.

This strategic, sequential functionalization is invaluable for creating libraries of diverse compounds for screening in drug discovery and for the synthesis of complex target molecules in materials science.

Predicted Spectroscopic Properties

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. The following are predicted spectral characteristics based on analogous compounds.

1H NMR Spectroscopy

The 1H NMR spectrum is expected to show three aromatic protons on the benzene ring and one N-H proton of the imidazole ring. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen atoms and the anisotropic effects of the fused ring system. The N-H proton will likely appear as a broad singlet at a downfield chemical shift (typically >12 ppm in DMSO-d6). The aromatic protons will appear as singlets or doublets with small coupling constants, with their chemical shifts influenced by the positions of the bromo and iodo substituents.[16][17]

13C NMR Spectroscopy

The 13C NMR spectrum will show seven distinct carbon signals. The carbons directly attached to the halogen atoms (C-4 and C-6) will exhibit characteristic chemical shifts. The C-I bond will likely have a more upfield chemical shift compared to the C-Br bond. The other aromatic carbons and the C2 carbon of the imidazole ring will also have predictable chemical shifts based on known data for substituted benzimidazoles.[12][18][19]

Mass Spectrometry

The mass spectrum will show a characteristic isotopic pattern due to the presence of bromine (79Br and 81Br in an approximate 1:1 ratio) and iodine (monoisotopic at 127I). The molecular ion peak (M+) will be observed at m/z 322 and 324 (for the bromine isotopes), with the M+2 peak having a similar intensity to the M peak. This distinctive isotopic signature is a key identifier for compounds containing one bromine atom.[3][20][21]

Applications in Drug Discovery and Medicinal Chemistry

Halogenated benzimidazoles are a cornerstone of many medicinal chemistry programs.[1][2][22] The ability to selectively functionalize this compound at two distinct positions makes it a highly valuable scaffold for:

-

Kinase Inhibitors: The benzimidazole core is a common feature in many kinase inhibitors. The bromo and iodo substituents can be replaced with various aryl and heteroaryl groups via cross-coupling to explore interactions with the ATP-binding site of kinases.[22]

-

Antimicrobial Agents: Benzimidazole derivatives have shown potent activity against a range of bacteria, fungi, and viruses. The lipophilicity and electronic properties imparted by the halogens can be fine-tuned to optimize antimicrobial efficacy.[23]

-

Anticancer Agents: Many benzimidazole-based compounds exhibit cytotoxic activity against cancer cell lines. The di-functional nature of this compound allows for the synthesis of complex molecules that can interact with various anticancer targets.[1]

-

Probe Development: The ability to introduce different functionalities allows for the development of chemical probes to study biological processes.

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[16][24][25]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (nitrile or other resistant material), and a lab coat.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a strategically important building block for chemical synthesis, particularly in the fields of drug discovery and materials science. Its di-halogenated structure with differential reactivity provides a versatile platform for the creation of complex and diverse molecular architectures. While direct experimental data for this specific compound is limited, this guide provides a robust, scientifically-grounded framework for its synthesis, properties, and potential applications, empowering researchers to explore its full potential.

References

- BenchChem. (2025). Synthesis of 4-Iodo-1H-benzimidazole from o-Phenylenediamine: An Application Note and Detailed Protocol. BenchChem.

- Paglietti, G., et al. (2003). Polyhalogenobenzimidazoles: synthesis and their inhibitory activity against casein kinases. Il Farmaco, 58(8), 581-594.

- Gribble, G. W., & Saulnier, M. G. (2018). One-Pot Synthesis of Dihalogenated Ring-Fused Benzimidazolequinones from 3,6-Dimethoxy-2-(cycloamino)anilines Using Hydrogen Peroxide and Hydrohalic Acid. Organic Letters, 20(21), 6823-6827.

- BenchChem. (2025). A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions. BenchChem.

- BenchChem. (2025). Reactivity Face-Off: 2-Iodobenzamide vs. 2-Bromobenzamide in Cross-Coupling Reactions. BenchChem.

- Li, Y., et al. (2020). Physicochemical properties of benzimidazole fungicides and their main metabolite.

- Patel, M., & Tandel, F. (2015). A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 564-585.

- López-López, M., et al. (2024). Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. Molecules, 29(5), 1083.

- Shaikh, I. A., et al. (2024). The physicochemical properties of synthesized benzimidazole derivatives.

- BenchChem. (2025). Technical Support Center: Synthesis of 4-Iodo-1H-benzimidazole. BenchChem.

- National Center for Biotechnology Inform

- Sharma, D., et al. (2012). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. Journal of the Serbian Chemical Society, 77(11), 1549-1561.

- BenchChem. (2025). Technical Support Center: Regioselective Synthesis of 4-Iodo-1H-benzimidazole. BenchChem.

- Al-Masoudi, N. A., et al. (2013). Synthesis of New 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]-benzimidazole Derivatives and their Biological Activities.

- Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388.

- Smirnov, A. V., et al. (2022). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Molbank, 2022(4), M1498.

- International Labour Organization. (2011). Hydrocarbons, Halogenated Aromatic.

- Gaba, M., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(11), 103429.

- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. BenchChem.

- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.

- BenchChem. (2025).

- Organic Chemistry Portal. (n.d.).

- Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1658-1667.

- Canvas. (2023, December 2). Bromo pattern in Mass Spectrometry [Video]. YouTube.

- García-Báez, E. V., et al. (2020).

- Schmidt, T. C., & Kuballa, J. (2010). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Analytical and Bioanalytical Chemistry, 397(5), 2009-2017.

- ChemicalBook. (n.d.). 1-Bromo-4-iodobenzene synthesis.

- El Maatougui, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6759-6768.

- Hansen, J. H., & Fjellaksel, R. (2019). Catalytic Intermolecular Functionalization of Benzimidazoles. In Benzimidazoles. IntechOpen.

- Bentham Science. (2017).

- BenchChem. (2025). Technical Support Center: Synthesis of 2-bromo-6-methyl-1H-benzo[d]imidazole. BenchChem.

- BenchChem. (2025). Technical Guide: Physicochemical Properties and Synthesis of 2-bromo-6-methyl-1H-benzo[d]imidazole. BenchChem.

- Plasma Science and Fusion Center. (1998). PSFC Halogenated Solvents. Massachusetts Institute of Technology.

- Patil, P. S., et al. (2015). How can I get more yield in the preparation of 4-bromo-1,2-diaminobenzene?.

- Uesawa, Y., et al. (2020). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. ACS Medicinal Chemistry Letters, 11(3), 346-351.

- Singh, S., et al. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities.

- Google Patents. (2011).

- Impactfactor. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities.

- Collins, J. C., et al. (2011). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Organic Letters, 13(10), 2578-2581.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.

- National Center for Biotechnology Information. (n.d.). 4-Bromobenzene-1,2-diamine. PubChem.

- Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline.

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzene, 1-bromo-4-iodo- [webbook.nist.gov]

- 4. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Cyclization of o-phenylenediamines by CO2 in the presence of H2 for the synthesis of benzimidazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1-Bromo-4-iodobenzene - Wikipedia [en.wikipedia.org]

- 16. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 17. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. m.youtube.com [m.youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]

- 24. prepchem.com [prepchem.com]

- 25. pubs.acs.org [pubs.acs.org]

6-Bromo-4-iodobenzimidazole: A Technical Guide for Novel Drug Discovery and Materials Science

Introduction: The Strategic Importance of Dihalogenated Benzimidazoles

The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs and biologically active compounds.[1][2] Its unique heterocyclic structure allows for diverse functionalization, leading to a broad spectrum of therapeutic applications, including roles as anticancer, antiviral, and antimicrobial agents.[1][3][4] The strategic introduction of halogen atoms, particularly bromine and iodine, onto the benzimidazole core can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and enhance its binding affinity to target proteins.[5][6] This guide focuses on the specific, and likely novel, compound 6-Bromo-4-iodobenzimidazole, providing a comprehensive technical overview for researchers engaged in the synthesis and application of advanced heterocyclic compounds.

Chemical Identity and the Quest for a CAS Number

A thorough search of chemical databases does not yield a specific Chemical Abstracts Service (CAS) number for this compound. This strongly suggests that the compound is a novel chemical entity that has not yet been registered.

A CAS Registry Number is a unique numerical identifier assigned by the Chemical Abstracts Service (CAS), a division of the American Chemical Society, to every chemical substance described in the open scientific literature.[7][8] For a novel compound like this compound to receive a CAS number, it must be synthesized, characterized, and reported in a publication or patent.[8][9] Researchers who synthesize this compound for the first time would be instrumental in its official registration. The process involves submitting the compound's structural information and analytical data to CAS for verification and assignment of a new, unique identifier.[10]

Predicted Physicochemical Properties

While experimental data is not available, the physicochemical properties of this compound can be predicted based on its structure. These predictions are valuable for designing synthetic routes, purification strategies, and initial biological assays.

| Property | Predicted Value |

| Molecular Formula | C₇H₄BrIN₂ |

| Molecular Weight | 350.93 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol |

| pKa | The N-H proton is expected to have a pKa in the range of 12-13 |

Proposed Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached through a multi-step pathway starting from commercially available precursors. A plausible and efficient route involves the synthesis of a di-halogenated o-phenylenediamine intermediate followed by cyclization to form the benzimidazole ring.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of 3-Bromo-5-iodo-1,2-diaminobenzene

-

Starting Material: 4-Bromo-2-nitroaniline.

-

Iodination: The starting material is first iodinated at the position ortho to the amino group and meta to the nitro group. This can be achieved using an electrophilic iodinating agent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a suitable solvent like acetic acid or sulfuric acid. The reaction mixture is typically stirred at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Reduction of the Nitro Group: The resulting 4-bromo-6-iodo-2-nitroaniline is then reduced to the corresponding diamine. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid can be employed.

-

Work-up and Purification: After the reaction is complete, the product is isolated by neutralization of the reaction mixture and extraction with an organic solvent. The crude product is then purified by column chromatography on silica gel to yield the pure 3-Bromo-5-iodo-1,2-diaminobenzene.

Step 2: Cyclization to form this compound

-

Reaction with Formic Acid: The purified 3-Bromo-5-iodo-1,2-diaminobenzene is cyclized by heating with formic acid. Formic acid serves as the source of the C2 carbon of the benzimidazole ring. The reaction is typically carried out at reflux temperature for several hours.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and neutralized with a base, such as sodium hydroxide, which precipitates the crude product. The solid is collected by filtration, washed with water, and dried. The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the final product with high purity.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Potential Applications in Drug Discovery and Materials Science

The unique substitution pattern of this compound makes it a highly attractive scaffold for the development of novel therapeutic agents and functional materials.

Kinase Inhibitors in Oncology

Halogenated benzimidazoles are well-represented among kinase inhibitors used in cancer therapy.[5] The bromine and iodine atoms on the benzimidazole ring can form halogen bonds with amino acid residues in the ATP-binding pocket of kinases, leading to enhanced potency and selectivity. The differential reactivity of the C-I and C-Br bonds allows for selective functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.

Illustrative Signaling Pathway: Targeting Protein Kinases

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Antimicrobial and Antiviral Agents

The benzimidazole core is a key component of several antimicrobial and antiviral drugs.[4][11][12] The introduction of bromo and iodo substituents can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes. Further derivatization of this compound could lead to the discovery of new agents to combat drug-resistant bacteria and viruses.

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions. It is predicted to be a stable solid, but inhalation of dust and skin contact should be avoided. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All synthetic and handling procedures should be performed in a well-ventilated fume hood.

Conclusion

This compound represents a promising, albeit likely novel, chemical entity with significant potential in drug discovery and materials science. While its CAS number is yet to be assigned, this guide provides a robust framework for its synthesis, characterization, and exploration of its potential applications. The strategic placement of bromine and iodine atoms on the privileged benzimidazole scaffold offers a versatile platform for the development of next-generation kinase inhibitors, antimicrobial agents, and other valuable chemical entities. The first research group to synthesize and characterize this compound will make a valuable contribution to the field of heterocyclic chemistry.

References

-

Polyhalogenobenzimidazoles: synthesis and their inhibitory activity against casein kinases - PubMed. Available at: [Link]

-

One-Pot Synthesis of Dihalogenated Ring-Fused Benzimidazolequinones from 3,6-Dimethoxy-2-(cycloamino)anilines Using Hydrogen Peroxide and Hydrohalic Acid - PubMed. Available at: [Link]

-

What is a CAS number, how is it assigned & why it's so important? - Global HazMat. Available at: [Link]

-

Understanding CAS Registry Number: a Key Identifier for Chemical Substances. Available at: [Link]

-

CAS Registry Services - CAS.org. Available at: [Link]

-

One-Pot Synthesis of Dihalogenated Ring-Fused Benzimidazolequinones from 3,6-Dimethoxy-2-(cycloamino)anilines Using Hydrogen Peroxide and Hydrohalic Acid | Organic Letters - ACS Publications. Available at: [Link]

-

Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - MDPI. Available at: [Link]

-

An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry. Available at: [Link]

-

New radical route and insight for highly efficient benzimidazoles synthesis integrated with hydrogen evolution. Available at: [Link]

-

New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC - PubMed Central. Available at: [Link]

-

Note A green synthesis of benzimidazoles. Available at: [Link]

-

Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities - Impactfactor. Available at: [Link]

-

Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed. Available at: [Link]

-

Synthetic Routes to Benzimidazole-Based Fused Polyheterocycles | Semantic Scholar. Available at: [Link]

-

Synthesis, characterization and antibacterial evaluation of some novel derivatives of 2-bromomethyl-benzimidazole - SciSpace. Available at: [Link]

-

Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent - ResearchGate. Available at: [Link]

-

4-Bromo-1H-benzimidazole | C7H5BrN2 | CID 11252584 - PubChem. Available at: [Link]

-

Simple Synthesis and Biological Evaluation of Some Benzimidazoles Using Sodium Hexafluroaluminate, Na 3 AlF 6 , as an Efficient Catalyst - NIH. Available at: [Link]

-

ChemInform Abstract: Synthetic Routes to Benzimidazole-Based Fused Polyheterocycles. Available at: [Link]

-

Benzimidazole synthesis - Organic Chemistry Portal. Available at: [Link]

-

The synthesis, characterization and optical properties of novel pyrido[1,2-a]benzimidazole derivatives | Request PDF - ResearchGate. Available at: [Link]

-

Study on Benzimidazole: A Comprehensive Review - IJFMR. Available at: [Link]

-

Reactivity of 4,6-Dimethoxy Activated Benzimidazoles - ResearchGate. Available at: [Link]

Sources

- 1. impactfactor.org [impactfactor.org]

- 2. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 4. ijfmr.com [ijfmr.com]

- 5. mdpi.com [mdpi.com]

- 6. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is a CAS number, how is it assigned & why it’s so important? [globalhazmat.com]

- 8. Understanding CAS Registry Number: a Key Identifier for Chemical Substances - REACH24H [en.reach24h.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CAS Registry Servicesâ | CAS [cas.org]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

Navigating the Chemical Landscape of Dihalogenated Benzimidazoles: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of the Synthesis, Properties, and Therapeutic Potential of a Privileged Scaffold

Abstract

The benzimidazole core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic introduction of halogen atoms, particularly the combination of different halogens, onto this scaffold offers a powerful tool for modulating physicochemical properties and biological activity. This guide provides a comprehensive technical overview of dihalogenated benzimidazoles, with a conceptual focus on structures akin to the notional 6-bromo-4-iodobenzimidazole. Due to the limited availability of specific data on this compound, this document synthesizes information from closely related and well-characterized dihalogenated benzimidazoles to provide a robust framework for researchers. We will delve into the synthetic strategies, molecular characteristics, and the vast therapeutic potential of this class of compounds, offering field-proven insights for their application in drug discovery and development.

Introduction: The Strategic Value of Dihalogenation on a Privileged Scaffold

The benzimidazole moiety, an isostere of purine, readily interacts with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory effects.[1][2][3][4] The introduction of halogen atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins.[5] Dihalogenation, in particular, presents a unique opportunity for fine-tuning these properties and introducing vectors for further chemical elaboration through differential reactivity.

While specific experimental data for this compound is scarce in current literature, the principles governing its synthesis and reactivity can be inferred from a wealth of knowledge on related dihalogenated benzimidazoles. This guide will leverage this collective knowledge to provide a practical and scientifically grounded resource for researchers.

Molecular Structure and Physicochemical Properties of Dihalogenated Benzimidazoles

The core structure of a dihalogenated benzimidazole consists of a fused benzene and imidazole ring system with two halogen substituents on the benzene ring. The positions of these halogens are critical in determining the molecule's electronic properties and steric profile.

Key Physicochemical Characteristics:

-

Lipophilicity: The presence of two halogen atoms generally increases the lipophilicity of the benzimidazole core, which can enhance membrane permeability. The octanol-water partition coefficient (log P) is a key parameter to consider, with values for dihalogenated derivatives typically falling in a range suitable for drug-like molecules.[6]

-

Electronic Effects: The electron-withdrawing nature of halogens influences the acidity of the N-H proton of the imidazole ring and the overall electron distribution in the aromatic system. This can impact hydrogen bonding capabilities and pKa values.

-

Molecular Weight: Dihalogenation increases the molecular weight of the benzimidazole scaffold.[6]

-

Solubility: While increased lipophilicity can decrease aqueous solubility, the ability of the benzimidazole core to form salts can be exploited to improve this property. The introduction of polar functional groups at other positions on the ring can also enhance solubility.[7]

Data Summary of Representative Dihalogenated Benzimidazoles:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | Reference |

| 5,6-Dibromo-1H-benzimidazole | C₇H₄Br₂N₂ | 275.93 | 2.85 | [8] |

| (5,6-dibromo-1H-benzimidazol-1-yl)acetonitrile | C₉H₅Br₂N₃ | 314.97 | 2.54 | [8] |

| 2-(5,6-dibromo-1H-benzimidazol-1-yl)-1-(4-fluorophenyl)ethanone | C₁₅H₉Br₂FN₂O | 428.06 | 4.36 | [8] |

Synthesis of Dihalogenated Benzimidazoles: Strategies for Regiocontrolled Elaboration

The synthesis of dihalogenated benzimidazoles can be approached through two primary strategies: the construction of the benzimidazole ring from a pre-halogenated precursor or the direct halogenation of a pre-formed benzimidazole core. Regioselectivity is a critical consideration in both approaches.

Ring Formation from Dihalogenated Precursors

The most common method for benzimidazole synthesis involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For dihalogenated benzimidazoles, this requires a dihalogenated o-phenylenediamine as the starting material.

Generalized Synthetic Workflow:

Caption: General workflow for synthesizing dihalogenated benzimidazoles.

Experimental Protocol: Conceptual Synthesis of a Dihalogenated Benzimidazole

-

Step 1: Condensation: To a solution of a dihalogenated o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add the desired carboxylic acid or aldehyde (1-1.2 equivalents).

-

Step 2: Cyclization: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Step 3: Work-up and Purification: Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution). The precipitated product can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Direct Halogenation of the Benzimidazole Core

Direct halogenation of the benzimidazole ring can be an effective strategy, though controlling the regioselectivity can be challenging. The reaction conditions, including the choice of halogenating agent and solvent, play a crucial role in determining the outcome.[6]

Spectroscopic Characterization

The structural elucidation of dihalogenated benzimidazoles relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic region will show characteristic signals for the protons on the benzimidazole core. The chemical shifts and coupling constants will be influenced by the positions of the halogen substituents.

-

¹³C NMR: The number of signals will correspond to the number of magnetically non-equivalent carbon atoms. The carbons bearing the halogen atoms will exhibit characteristic chemical shifts.[9]

-

-

Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight and confirming the elemental composition. The isotopic pattern of bromine is particularly distinctive and aids in the identification of bromo-substituted compounds.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretch of the imidazole ring.

The Role of Dihalogenated Benzimidazoles in Drug Discovery

The dihalogenated benzimidazole scaffold is a versatile platform for the development of novel therapeutic agents. The two halogen atoms provide distinct handles for further functionalization via cross-coupling reactions, enabling the exploration of a vast chemical space.[10][11][12]

Therapeutic Applications of Halogenated Benzimidazole Derivatives:

-

Anticancer Agents: Numerous benzimidazole derivatives have demonstrated potent anticancer activity.[2][4] Dihalogenation can enhance the cytotoxic profile of these compounds.

-

Antimicrobial Agents: The benzimidazole core is found in several antimicrobial drugs. Halogenated derivatives have shown activity against a range of bacteria and fungi.[2][4]

-

Kinase Inhibitors: The benzimidazole scaffold is a common feature in kinase inhibitors, and dihalogenated derivatives can be designed to target specific kinases involved in disease pathways.

Strategic Elaboration via Cross-Coupling Reactions:

The differential reactivity of bromine and iodine in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) allows for the sequential and regioselective introduction of different functional groups. This is a powerful strategy for generating libraries of compounds for structure-activity relationship (SAR) studies.[10][12][13]

Caption: Sequential cross-coupling on a bromo-iodo-benzimidazole.

Conclusion and Future Perspectives

Dihalogenated benzimidazoles represent a class of compounds with significant potential in drug discovery and materials science. While direct experimental data on specific substitution patterns like this compound may be limited, the foundational principles of their synthesis, characterization, and application are well-established through the study of numerous analogues. The ability to fine-tune physicochemical properties and introduce diverse functionalities through regioselective synthetic and post-synthetic modifications makes this scaffold a highly attractive starting point for the development of novel, high-value molecules. Future research in this area will likely focus on the development of more efficient and regioselective synthetic methods and the exploration of their utility in targeting a wider range of biological pathways.

References

-

Carvalho, L. C. R., Fernandes, E., & Marques, M. M. B. (2011). Developments towards regioselective synthesis of 1,2-disubstituted benzimidazoles. Chemistry – A European Journal, 17(45), 12544–12555. [Link]

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved January 19, 2026, from [Link]

-

MDPI. (2018). One-Pot Synthesis of Dihalogenated Ring-Fused Benzimidazolequinones from 3,6-Dimethoxy-2-(cycloamino)anilines Using Hydrogen Peroxide and Hydrohalic Acid. Organic Letters. [Link]

-

MDPI. (2023). New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway. Molecules. [Link]

-

Sci-Hub. (2011). Developments Towards Regioselective Synthesis of 1,2-Disubstituted Benzimidazoles. Chemistry – A European Journal. [Link]

- Google Patents. (n.d.). A regioselective palladium catalyzed synthesis of benzimidazoles and azabenzimidazoles.

-

MDPI. (2023). Physicochemical properties of new heterocyclic quinones 6a–6f. Molecules. [Link]

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved January 19, 2026, from [Link]

-

MDPI. (2022). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Molecules. [Link]

- BenchChem. (2025). A Comparative Analysis of the Biological Activities of 4-Iodo-1H-benzimidazole and 4-Bromo-1H-benzimidazole. BenchChem.

- Groziak, M. P., & Ding, H. (2000). Halogenated (acylamino)imidazoles and benzimidazoles for directed halogen-metal exchange. Acta Chimica Slovenica, 47(1), 1-18.

-

Indian Academy of Sciences. (n.d.). A green synthesis of benzimidazoles. Retrieved January 19, 2026, from [Link]

-

MDPI. (2022). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. Molecules. [Link]

-

The Role of Benzimidazole Derivatives in Advanced Materials and Pharmaceuticals. (n.d.). Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2025). Comprehensive review in current developments of benzimidazole-based medicinal chemistry. Retrieved January 19, 2026, from [Link]

-

Arabian Journal of Chemistry. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(11), 103428. [Link]

-

Bentham Science. (n.d.). Synthesis and Medicinal Applications of Benzimidazoles: An Overview. Retrieved January 19, 2026, from [Link]

-

YouTube. (2024, July 24). Preparation of Imidazoles, Part 2: Benzimidazoles. Retrieved January 19, 2026, from [Link]

-

MDPI. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Molecules. [Link]

-

PubMed. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. The Journal of Organic Chemistry, 79(18), 8871–8876. [Link]

-

Heriot-Watt Research Portal. (1974). Synthesis, reactions, and spectroscopic properties of benzimidazoles. Chemical Reviews, 74(3), 279-314. [Link]

-

American Pharmaceutical Review. (2011). Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing. Retrieved January 19, 2026, from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Physicochemical Characteristics of Dibromobenzimidazole Derivatives. Retrieved January 19, 2026, from [Link]

-

National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved January 19, 2026, from [Link]

-

MDPI. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules. [Link]

-

Semantic Scholar. (2011). Palladium-catalyzed dehydrogenative cross-couplings of benzazoles with azoles. Retrieved January 19, 2026, from [Link]

-

MDPI. (2018). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules. [Link]

-

Impact Factor. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2025). A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. Retrieved January 19, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 3. eurekaselect.com [eurekaselect.com]

- 4. impactfactor.org [impactfactor.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. jocpr.com [jocpr.com]

- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Bromo-4-iodobenzimidazole synthesis pathway

An In-depth Technical Guide to the Synthesis of 6-Bromo-4-iodobenzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for this compound, a halogenated heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the absence of a direct, established synthesis protocol in the current literature, this guide outlines a rational, multi-step approach starting from commercially available o-phenylenediamine. The proposed pathway involves a carefully orchestrated sequence of protection, regioselective halogenation, deprotection, and cyclization reactions. Each step is detailed with theoretical justifications, potential reagents and conditions, and insights into the underlying chemical principles. This document is intended to serve as a foundational resource for researchers aiming to synthesize this and structurally related benzimidazole derivatives.

Introduction: The Significance of Halogenated Benzimidazoles

Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] The introduction of halogen atoms onto the benzimidazole scaffold can significantly modulate the physicochemical and biological properties of the parent molecule, including its lipophilicity, metabolic stability, and binding affinity to target proteins. Specifically, the unique substitution pattern of a bromo and an iodo group at the 4 and 6 positions of the benzimidazole ring system presents a valuable scaffold for the development of novel therapeutic agents. The distinct reactivity of the C-Br and C-I bonds also offers opportunities for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery.

This guide details a proposed synthetic route to this compound, a molecule for which a direct synthesis has not been prominently reported. The pathway is designed based on fundamental principles of organic chemistry, including electrophilic aromatic substitution and the strategic use of protecting groups to achieve the desired regioselectivity.

Proposed Synthetic Pathway: A Five-Step Approach

The synthesis of this compound can be logically approached from o-phenylenediamine through a five-step sequence as illustrated below. This strategy prioritizes the controlled introduction of the halogen substituents onto a pre-functionalized aromatic ring before the formation of the imidazole moiety.

Caption: Proposed five-step synthesis of this compound.

Experimental Protocols and Mechanistic Insights

Step 1: Protection of Amino Groups via Acetylation

The initial step involves the protection of the highly activating amino groups of o-phenylenediamine to temper their reactivity and to ensure regioselective halogenation in the subsequent steps. Acetylation is a common and effective method for this purpose.

Reaction:

o-Phenylenediamine + Acetic Anhydride → N,N'-(1,2-phenylene)diacetamide

Protocol:

-

In a round-bottom flask, dissolve o-phenylenediamine in glacial acetic acid.

-

Cool the mixture in an ice bath and add acetic anhydride dropwise with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., 50 °C) for a short period to ensure complete reaction.[3]

-

Pour the reaction mixture into ice water to precipitate the diacetylated product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

Causality of Experimental Choices:

-

Acetic Anhydride: A readily available, inexpensive, and highly effective acetylating agent.

-

Glacial Acetic Acid: Serves as a solvent that is compatible with the reagents and facilitates the reaction.

-

Ice Bath: The reaction is exothermic, and initial cooling helps to control the reaction rate.

The resulting acetamido groups are still ortho, para-directing but are less activating than the original amino groups, which is crucial for controlling the subsequent halogenation steps.[2][4][5]

Step 2: Regioselective Iodination

With the amino groups protected, the first halogenation is performed. Iodination is proposed as the initial step. The two acetamido groups direct the incoming electrophile to their para positions (positions 4 and 5 of the ring).

Reaction:

N,N'-(1,2-phenylene)diacetamide + N-Iodosuccinimide (NIS) → N-(2-acetamido-4-iodophenyl)acetamide

Protocol:

-

Dissolve N,N'-(1,2-phenylene)diacetamide in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).

-

Add N-Iodosuccinimide (NIS) portion-wise to the solution at room temperature.

-

Stir the reaction mixture until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by washing with an aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by extraction with an organic solvent.

-

The product can be purified by recrystallization or column chromatography.

Causality of Experimental Choices:

-

N-Iodosuccinimide (NIS): A mild and selective iodinating agent that is easier to handle than molecular iodine.

-

Regioselectivity: The acetamido groups are ortho, para-directing. The position para to one of the acetamido groups (position 4) is electronically favored for electrophilic substitution. While di-iodination is possible, controlling the stoichiometry of NIS can favor the mono-iodinated product.

Step 3: Regioselective Bromination

The second halogenation step introduces the bromine atom. The directing effects of the existing substituents (two acetamido groups and one iodo group) will determine the position of bromination.

Reaction:

N-(2-acetamido-4-iodophenyl)acetamide + N-Bromosuccinimide (NBS) → N-(2-acetamido-4-bromo-6-iodophenyl)acetamide

Protocol:

-

Dissolve the N-(2-acetamido-4-iodophenyl)acetamide in a suitable solvent (e.g., acetonitrile or a chlorinated solvent).

-

Add N-Bromosuccinimide (NBS) to the solution. The reaction may be initiated by light or a radical initiator, or it can proceed via an electrophilic mechanism in the presence of an acid catalyst.

-

Monitor the reaction by TLC.

-

After completion, the reaction is worked up, typically involving washing with aqueous sodium bisulfite and extraction.

-

Purification is achieved through recrystallization or column chromatography.

Causality of Experimental Choices:

-

N-Bromosuccinimide (NBS): A versatile reagent for bromination, capable of both radical and electrophilic pathways depending on the reaction conditions.

-

Regioselectivity: The two acetamido groups strongly direct ortho and para. The iodo group is also an ortho, para-director, although it is deactivating. The position at C6 is ortho to one acetamido group and meta to the iodo group, making it a highly probable site for electrophilic attack.

Step 4: Deprotection of Acetamido Groups

With both halogens in the desired positions, the protecting acetyl groups are removed to regenerate the ortho-diamine functionality, which is essential for the final cyclization step.

Reaction:

N-(2-acetamido-4-bromo-6-iodophenyl)acetamide + H₂O (in acid or base) → 4-Bromo-6-iodo-1,2-phenylenediamine

Protocol:

-

The diacetylated compound is subjected to hydrolysis under either acidic or basic conditions.

-

Acidic Hydrolysis: Reflux the compound in an aqueous solution of a strong acid, such as hydrochloric acid.

-

Basic Hydrolysis: Reflux the compound in an aqueous or alcoholic solution of a strong base, such as sodium hydroxide.

-

After the reaction is complete, neutralize the solution to precipitate the diamine product.

-

Collect the solid by filtration, wash with water, and dry.

Causality of Experimental Choices:

-

Acidic or Basic Conditions: Both are standard and effective methods for the hydrolysis of amides. The choice may depend on the stability of the product to the specific conditions and ease of workup.

Step 5: Benzimidazole Ring Formation

The final step is the construction of the imidazole ring through the condensation of the synthesized 4-bromo-6-iodo-1,2-phenylenediamine with a one-carbon source, such as formic acid.

Reaction:

4-Bromo-6-iodo-1,2-phenylenediamine + Formic Acid → this compound

Protocol:

-

In a round-bottom flask, heat the 4-bromo-6-iodo-1,2-phenylenediamine with an excess of formic acid (e.g., 90%).

-

The reaction is typically heated at reflux (around 100 °C) for several hours.[6]

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and carefully neutralize it with a base (e.g., 10% sodium hydroxide solution) to precipitate the crude benzimidazole product.

-

Collect the product by filtration, wash with cold water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water).

Causality of Experimental Choices:

-

Formic Acid: Serves as both the reagent (one-carbon source) and the solvent in many cases. It is an effective and straightforward choice for the synthesis of unsubstituted benzimidazoles at the 2-position.[1][7]

Data Presentation

Table 1: Summary of Proposed Intermediates and Product

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Characterization Notes |

| N,N'-(1,2-phenylene)diacetamide | C₁₀H₁₂N₂O₂ | 192.22 | Appearance of two acetyl peaks in ¹H NMR and a characteristic amide C=O stretch in IR. |

| N-(2-acetamido-4-iodophenyl)acetamide | C₁₀H₁₁IN₂O₂ | 318.11 | Shift in the aromatic region of the ¹H NMR spectrum consistent with iodination at C4. |

| N-(2-acetamido-4-bromo-6-iodophenyl)acetamide | C₁₀H₁₀BrIN₂O₂ | 397.01 | Further changes in the ¹H NMR aromatic region indicating disubstitution. |

| 4-Bromo-6-iodo-1,2-phenylenediamine | C₆H₅BrIN₂ | 311.92 | Disappearance of acetyl peaks in ¹H NMR and appearance of two distinct NH₂ signals. |

| This compound | C₇H₄BrIN₂ | 322.93 | Appearance of a characteristic benzimidazole proton signal in the ¹H NMR. |

Visualization of the Experimental Workflow

Caption: High-level experimental workflow for the synthesis of this compound.

Conclusion

This technical guide has outlined a plausible and scientifically grounded synthetic pathway for this compound, a compound with potential utility in drug discovery and development. The proposed five-step synthesis, commencing from o-phenylenediamine, leverages the strategic use of protecting groups to control the regioselectivity of sequential iodination and bromination reactions. The final cyclization step to form the benzimidazole ring is a well-established transformation. While this guide provides a robust theoretical framework and detailed protocols, it is important to note that the optimization of reaction conditions, including solvent, temperature, and reaction time, will be necessary at each step to maximize yields and purity. The characterization of all intermediates and the final product by standard analytical techniques (NMR, MS, IR) will be essential to validate the successful synthesis of this compound. This document serves as a valuable starting point for researchers venturing into the synthesis of this and other novel di-halogenated benzimidazole derivatives.

References

-

Penn State Pressbooks. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]4]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]5]

-

Slideshare. (2018, November 28). Synthesis of Benimidazole from o- Phynylenediamine.pptx. Retrieved from [Link]1]

-

Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Retrieved from [Link]2]

-

Slideshare. (2017, November 21). Practical Experiment 1: Benzimidazole from orthophenylene diamine. Retrieved from [Link]7]

-

Google Patents. (n.d.). CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine. Retrieved from 3]

-

Organic Syntheses. (n.d.). Benzimidazole. Retrieved from [Link]6]

Sources

- 1. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 2. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 3. Synthesis method for 4-bromo-o-phenylenediamine - Eureka | Patsnap [eureka.patsnap.com]

- 4. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Potential Biological Activity of 6-Bromo-4-iodobenzimidazole

A Forward-Looking Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2][3] The strategic introduction of halogen atoms to this scaffold has been a consistently successful approach for modulating and enhancing biological activity. This technical guide provides a comprehensive, forward-looking analysis of the potential biological activities of a novel, yet un-investigated compound: 6-Bromo-4-iodobenzimidazole. In the absence of direct literature on this specific molecule, this guide synthesizes data from structurally related halogenated benzimidazoles to build a strong rationale for its synthesis and biological evaluation. We will explore its potential as an anticancer and antimicrobial agent, propose a detailed synthetic pathway, and outline robust experimental protocols for screening its activity. This document is intended to serve as a foundational resource for researchers poised to explore the therapeutic potential of this promising compound.

The Benzimidazole Scaffold: A Privileged Core in Drug Discovery

The benzimidazole nucleus, an aromatic bicyclic heterocycle, is isosteric to naturally occurring purine nucleosides, allowing it to readily interact with various biopolymers.[4] This fundamental property has led to the development of a vast library of benzimidazole derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][5]

The versatility of the benzimidazole ring system, with its multiple sites for substitution, allows for the fine-tuning of its physicochemical and pharmacological properties. Of particular note is the impact of halogenation on the benzene ring portion of the scaffold.

The Influence of Halogenation on Biological Activity: A Rationale for Investigating this compound

The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) into the benzimidazole ring is a well-established strategy for enhancing biological efficacy. Halogenation can influence a molecule's lipophilicity, membrane permeability, metabolic stability, and ability to form halogen bonds with biological targets.[1][6]

-

Antimicrobial Activity : Studies have consistently shown that halogenated benzimidazoles possess significant antimicrobial properties. Notably, dihalogenated derivatives often exhibit greater antibacterial activity than their mono-halogenated counterparts.[7] For instance, 5,6-dibromo-2-(trifluoromethyl)benzimidazole has demonstrated potent activity against Bacillus subtilis, with a minimum inhibitory concentration (MIC) comparable to tetracycline.[8] The presence of both a bromine and an iodine atom on the this compound scaffold suggests a strong potential for potent antimicrobial effects, warranting investigation against a panel of pathogenic bacteria and fungi.

-

Anticancer Activity : Halogenation has also been shown to enhance the cytotoxic effects of benzimidazole derivatives against various cancer cell lines.[9] The introduction of halogens at the 4, 5, or 6 positions can improve membrane permeability and facilitate binding to intracellular targets.[1] Dihalogenated benzimidazole derivatives have been shown to induce cancer cell death through mechanisms such as the regulation of the STAT3/HK2 axis.[10][11] Given these precedents, this compound is a compelling candidate for screening as a novel anticancer agent.

Proposed Synthesis of this compound

While a specific synthesis for this compound has not been reported, a plausible synthetic route can be designed based on established methodologies for the synthesis of dihalogenated benzimidazoles.[11][12] A common and effective method involves the condensation of a substituted o-phenylenediamine with a suitable one-carbon source.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

-

Step 1: Nitration of 4-Bromo-2-iodoaniline

-

Dissolve 4-Bromo-2-iodoaniline in concentrated sulfuric acid at 0°C.

-

Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 5°C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter, wash with cold water until neutral, and dry to obtain 4-Bromo-2-iodo-6-nitroaniline.

-

-

Step 2: Reduction of 4-Bromo-2-iodo-6-nitroaniline

-

Suspend the nitro-intermediate in ethanol.

-

Add a reducing agent such as stannous chloride (SnCl2) in concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd-C) under a hydrogen atmosphere.

-

Reflux the mixture for 4-6 hours (for SnCl2/HCl) or stir under hydrogen pressure until the reaction is complete (for catalytic hydrogenation), monitoring by TLC.

-

For the SnCl2/HCl method, neutralize the reaction mixture with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

-

For catalytic hydrogenation, filter the catalyst and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 3-Bromo-5-iodo-1,2-phenylenediamine.

-

-

Step 3: Cyclization to form this compound

-

Reflux the resulting 3-Bromo-5-iodo-1,2-phenylenediamine with formic acid or triethyl orthoformate for 6-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the precipitate, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Proposed Biological Evaluation of this compound

A systematic screening of the biological activity of the synthesized this compound is crucial to determine its therapeutic potential. The following protocols are proposed based on standard methodologies for evaluating the antimicrobial and anticancer activities of novel compounds.

Workflow for Biological Screening

Caption: Proposed workflow for the biological screening of this compound.

Detailed Experimental Protocol: Antimicrobial Screening

-

Microorganisms : A panel of clinically relevant microorganisms should be used, including:

-

Gram-positive bacteria : Staphylococcus aureus (including MRSA strains), Bacillus subtilis.

-

Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa.

-

Fungi : Candida albicans, Aspergillus niger.

-

-

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method :

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive controls (microorganisms in medium without the compound) and negative controls (medium only). Use standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as reference compounds.

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Detailed Experimental Protocol: Anticancer Screening

-

Cell Lines : A panel of human cancer cell lines from different origins should be used, for example:

-

Breast cancer : MCF-7, MDA-MB-231

-

Colon cancer : HCT-116, HT-29

-

Lung cancer : A549

-

A non-cancerous cell line (e.g., human embryonic kidney cells, HEK-293) should be included to assess selectivity.

-

-

MTT Cytotoxicity Assay :

-

Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound (and a vehicle control, e.g., DMSO) for 48-72 hours. Use a standard anticancer drug (e.g., doxorubicin) as a positive control.

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a solubilization buffer).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

-

Quantitative Data Summary (Hypothetical)

The following table presents a template for summarizing the potential biological activity data for this compound, to be populated upon completion of the proposed experiments.

| Biological Activity | Target/Assay | Potential Outcome (Hypothetical) |

| Antimicrobial | MIC against S. aureus (MRSA) | < 10 µg/mL |

| MIC against E. coli | 16-32 µg/mL | |

| MIC against C. albicans | < 16 µg/mL | |

| Anticancer | IC50 against MCF-7 | < 5 µM |

| IC50 against HCT-116 | < 10 µM | |

| IC50 against HEK-293 (non-cancerous) | > 50 µM (indicating selectivity) |

Conclusion and Future Directions

While the biological activities of this compound have not yet been specifically reported, a thorough analysis of the literature on structurally related halogenated benzimidazoles provides a strong rationale for its investigation as a potential therapeutic agent. The presence of both bromine and iodine on the benzimidazole scaffold suggests the possibility of potent antimicrobial and anticancer properties. The proposed synthetic route offers a viable pathway for its preparation, and the detailed screening protocols provide a clear roadmap for its biological evaluation.

Should initial screenings prove promising, further studies would be warranted to elucidate the mechanism of action, explore structure-activity relationships through the synthesis of analogs, and conduct in vivo efficacy studies. The exploration of this compound represents a promising avenue for the discovery of novel drug candidates.

References

- Begunov, R. S., & Miroshnikov, P. N. (2023). Antibacterial Activity of the Halogen- and Nitro Derivatives of Benzimidazole Against Bacillus Subtilis. Journal of Pharmaceutical and Biological Sciences, 11(3), 1-6.

- Zha, G.-F., Preetham, H. D., Rangappa, S., Sharath Kumar, K. S., Girish, Y. R., & Rakesh, K. P. (2021). Benzimidazole analogues as efficient arsenals in war against methicillin-resistance Staphylococcus aureus (MRSA) and its SAR studies. Bioorganic Chemistry, 115, 105175.

- Krasavin, M. (2018). One-Pot Synthesis of Dihalogenated Ring-Fused Benzimidazolequinones from 3,6-Dimethoxy-2-(cycloamino)anilines Using Hydrogen Peroxide and Hydrohalic Acid. Organic Letters, 20(21), 6883–6887.

- Geronikaki, A., et al. (2023). New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway. International Journal of Molecular Sciences, 24(13), 10842.

- Feng, L. S., Su, W. Q., Cheng, J. B., Xiao, T., Li, H. Z., Chen, D. A., & Zhang, Z. L. (2022). Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure–activity relationship, and mechanisms of action (2019–2021). Archiv der Pharmazie, 355(5), e2200051.

- Geronikaki, A., et al. (2023).

- Kazimierczuk, Z., Andrzejewska, M., Kaustova, J., & Klimesova, V. (2005). Synthesis and antimycobacterial activity of 2-substituted halogenobenzimidazoles. European Journal of Medicinal Chemistry, 40(2), 203–208.

- Lim, S. M., et al. (2023). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Frontiers in Pharmacology, 14, 1168580.

- El-Sayed, N. N. E., et al. (2022). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Molecules, 27(19), 6524.

- Groziak, M. P., & Ding, H. (2000). Halogenated (Acylamino)imidazoles and Benzimidazoles for Directed Halogen-Metal Exchange. Acta Chimica Slovenica, 47(1), 1-18.

- Ali, T. E. S., et al. (2011). Synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives and their biological activities.

- Katiyar, A., Rai, J., Gangwar, S., Mohanty, A. K., & Mishra, A. P. (2018). Biological Activities of Substituted Benzimidazole Derivatives. Journal of Drug Discovery and Development, 5(2), 1-8.

- Sharma, P., & Kumar, A. (2021). Biological activities of benzimidazole derivatives: A review. Research Journal of Chemical Sciences, 11(1), 42-48.

- Perumal, S., & Mariappan, G. (2007). A green synthesis of benzimidazoles. Indian Journal of Chemistry - Section B, 46B(10), 1729-1731.

- Abdel-Aziz, A. A.-M., et al. (2015). New Benzimidazoles and Their Antitumor Effects with Aurora A Kinase and KSP Inhibitory Activities. Archiv der Pharmazie, 348(12), 856-867.

-

Organic Chemistry Explained. (2024, July 24). Preparation of Imidazoles, Part 2: Benzimidazoles [Video]. YouTube. [Link]

- Khan, I., et al. (2021). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major derivatives. RSC Advances, 11(18), 10735-10768.

- Ali, T. E. S., et al. (2011). Synthesis of New 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]-benzimidazole Derivatives and their Biological Activities.

- Al-Majid, A. M., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Antibiotics, 12(7), 1145.

- Kumar, S., et al. (2025). Synthesis and Biological Activity of Novel Imidazole Based Chalcone Derivatives. Journal of Chemical Health Risks, 15(1), 1-10.

- Daszkiewicz, M., et al. (2023). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. International Journal of Molecular Sciences, 24(6), 5283.

Sources

- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. isca.me [isca.me]

- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Antibacterial Activity of the Halogen- and Nitro Derivatives of Benzimidazole Against Bacillus Subtilis | Begunov | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 6-Bromo-4-iodobenzimidazole Derivatives and Analogs: Synthesis, Kinase Inhibition Potential, and Future Directions

Introduction: The Benzimidazole Scaffold as a Privileged Structure in Drug Discovery

The benzimidazole scaffold, a fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry, celebrated for its versatile pharmacological activities.[1][2] This bicyclic heterocyclic system is a key component in numerous FDA-approved drugs and biologically active molecules, demonstrating a wide spectrum of therapeutic applications, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][3] The remarkable bioactivity of benzimidazoles stems from their structural similarity to naturally occurring purines, allowing them to interact with a variety of biological targets.[4]

Halogenation of the benzimidazole ring has emerged as a powerful strategy to modulate the physicochemical properties and enhance the biological potency of these derivatives.[5] The introduction of halogens can influence lipophilicity, electronic distribution, and molecular conformation, thereby impacting the binding affinity of the molecule to its target protein.[6] This guide provides a comprehensive technical overview of a specific, yet underexplored, dihalogenated benzimidazole core: 6-Bromo-4-iodobenzimidazole .

While direct literature on this precise substitution pattern is scarce, this document will construct a robust scientific narrative based on established synthetic methodologies for benzimidazoles and the well-documented biological activities of related halogenated analogs. We will delve into plausible synthetic routes, hypothesize its potential as a potent kinase inhibitor, provide detailed, field-proven experimental protocols, and explore avenues for the development of novel analogs. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical spaces within the realm of benzimidazole-based therapeutics.

I. Synthesis of the this compound Core

The synthesis of the this compound scaffold can be logically approached through the established Phillips-Ladenburg reaction, which involves the condensation of an appropriately substituted o-phenylenediamine with a carboxylic acid or its derivative.[7] The key to this synthesis is the preparation of the precursor, 3-bromo-5-iodo-1,2-phenylenediamine .

A. Proposed Synthetic Pathway